molecular formula C10H7ClN2O B1526462 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde CAS No. 1179758-89-4

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1526462
CAS No.: 1179758-89-4
M. Wt: 206.63 g/mol
InChI Key: QDBNQACVIQTGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, which accurately reflects its structural composition and substitution pattern. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds, where the pyrazole ring is treated as a substituent on the benzaldehyde core structure. The numbering system begins with the aldehyde carbon as position 1, with the pyrazole attachment occurring at the para position (position 4) of the benzene ring.

Multiple synonyms have been documented for this compound across various chemical databases and suppliers. The Chemical Abstracts Service registry number 1179758-89-4 serves as the primary identifier for this substance. Alternative names include 4-(4-chloro-pyrazol-1-yl)benzaldehyde and 4-(4-chloropyrazol-1-yl)benzaldehyde, which represent variations in hyphenation and spacing conventions. The compound is also referenced by several commercial identifiers, including the Molecular Design Limited number MFCD12822939, which facilitates database searches and procurement processes.

The Simplified Molecular Input Line Entry System notation for this compound is documented as O=CC1=CC=C(N2C=C(Cl)C=N2)C=C1, providing a standardized string representation of its molecular structure. The International Chemical Identifier string representation is InChI=1S/C10H7ClN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H, which offers another standardized method for chemical database searches and computational applications. The corresponding International Chemical Identifier Key is WEAYOKXGDZXGKH-UHFFFAOYSA-N for the brominated analog, while similar compounds show related identifier patterns.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₇ClN₂O, representing the precise atomic composition of this heterocyclic compound. This formula indicates the presence of ten carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, forming a complex molecular architecture with multiple functional groups. The molecular weight has been calculated with high precision as 206.6284 atomic mass units, though some sources report slightly rounded values of 206.63 grams per mole.

The elemental composition can be further analyzed through percentage by mass calculations. Carbon constitutes approximately 58.12% of the molecular weight, hydrogen represents 3.41%, chlorine accounts for 17.16%, nitrogen comprises 13.55%, and oxygen contributes 7.74% of the total molecular mass. These percentages reflect the predominantly organic nature of the compound while highlighting the significant contribution of the halogen substituent to the overall molecular weight.

Comparative analysis with related compounds reveals interesting molecular weight relationships. The unsubstituted analog 4-(1H-pyrazol-1-yl)benzaldehyde possesses a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.187 grams per mole, indicating that chlorine substitution increases the molecular weight by approximately 34.44 atomic mass units. Similarly, brominated analogs such as 3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exhibit molecular weights of 285.52 grams per mole, demonstrating the additive effects of multiple halogen substitutions.

Parameter Value Reference
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.6284 g/mol
Carbon Content 58.12% by mass Calculated
Hydrogen Content 3.41% by mass Calculated
Chlorine Content 17.16% by mass Calculated
Nitrogen Content 13.55% by mass Calculated
Oxygen Content 7.74% by mass Calculated

Crystallographic Characterization and Bond Geometry

Crystallographic analysis of this compound and its derivatives has provided detailed insights into the three-dimensional molecular architecture and intermolecular packing arrangements. Single crystal X-ray diffraction studies have been successfully conducted on closely related compounds, offering valuable structural information that can be extrapolated to understand the target molecule's geometric features. The crystallization process typically involves slow evaporation of dichloromethane and methanol solutions, which promotes the formation of high-quality single crystals suitable for diffraction analysis.

Related pyrazole-containing compounds have been characterized using standard X-ray diffraction techniques, employing molybdenum K-alpha radiation with a wavelength of 0.71073 Angstroms. The crystal systems observed for similar compounds include triclinic and monoclinic arrangements, with space groups such as P-1 and P2₁/n being commonly encountered. Unit cell parameters for analogous structures typically range from 7-16 Angstroms for the a-axis, 8-15 Angstroms for the b-axis, and 10-16 Angstroms for the c-axis, with varying angular relationships depending on the specific crystal system.

Bond length analysis of structurally related compounds reveals characteristic geometric features that can be anticipated for this compound. The carbon-chlorine bond distance in the pyrazole ring typically measures approximately 1.71 Angstroms, consistent with standard aromatic carbon-chlorine bond lengths. The nitrogen-nitrogen bond within the pyrazole ring generally spans 1.35-1.36 Angstroms, while carbon-nitrogen bonds range from 1.32-1.37 Angstroms depending on their specific positions within the heterocyclic framework. The aldehyde carbonyl group exhibits a characteristic carbon-oxygen double bond length of approximately 1.21 Angstroms, typical for aromatic aldehydes.

Dihedral angle measurements between aromatic rings provide crucial information about molecular conformation and potential intermolecular interactions. In related structures, the angle between pyrazole and benzene rings typically ranges from 3.29° to 74.91°, indicating varying degrees of planarity depending on the specific substitution pattern and crystal packing forces. The relatively small dihedral angles suggest significant conjugation between the aromatic systems, which influences the compound's electronic properties and reactivity patterns.

Structural Parameter Typical Range Related Compound Example
C-Cl Bond Length 1.70-1.72 Å 1.71 Å
N-N Bond Length 1.35-1.36 Å 1.356 Å
C-N Bond Length 1.32-1.37 Å 1.327-1.370 Å
C=O Bond Length 1.20-1.22 Å ~1.21 Å (typical)
Pyrazole-Benzene Dihedral 3-75° 3.29-74.91°
Crystal System Triclinic/Monoclinic P-1, P2₁/n

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBNQACVIQTGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde serves as a building block for synthesizing various bioactive compounds. Its derivatives have been explored for their potential as:

  • Antimicrobial Agents : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) have been reported in the range of 20–50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Drugs : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, critical mediators in inflammatory processes. IC50 values for COX-2 inhibition range from 0.02 to 0.04 µM, indicating potent anti-inflammatory activity.
  • Anticancer Agents : Research demonstrates that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, concentrations as low as 10 µM have enhanced caspase-3 activity significantly.

Material Science

In material science, this compound is used to develop novel materials with specific electronic or optical properties. The incorporation of the pyrazole ring can lead to materials with enhanced conductivity or photonic capabilities.

Biological Studies

This compound is utilized in biological studies to investigate enzyme inhibitors and receptor modulators. Its ability to bind selectively to biological targets opens avenues for drug design and therapeutic applications.

Antimicrobial Study

A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. Structural modifications were suggested to enhance efficacy further.

Anti-inflammatory Research

Comparative studies evaluated the anti-inflammatory effects of this compound against traditional NSAIDs, revealing superior activity in inhibiting COX enzymes without significant gastrointestinal side effects.

Cancer Cell Line Evaluation

In vitro tests on multiple cancer cell lines indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation. The findings suggest potential therapeutic applications in cancer treatment.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentsMICs: 20–50 µg/mL against E. coli
Anti-inflammatory DrugsIC50 for COX-2: 0.02–0.04 µM
Anticancer AgentsInduces apoptosis in MDA-MB-231 cells
Material ScienceDevelopment of Novel MaterialsEnhanced electronic properties
Biological StudiesEnzyme InhibitorsSelective binding to biological targets

Mechanism of Action

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is similar to other pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde and 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. its unique chlorine substitution at the 4-position on the pyrazole ring distinguishes it from these compounds. This substitution can affect its reactivity and biological activity, making it a valuable compound in specific applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, focusing on substituent effects and properties:

Compound Name Substituents on Pyrazole/Benzaldehyde Key Properties/Applications References
4-(N,N-Dimethylamino)benzaldehyde N,N-Dimethylamino group on benzaldehyde High reactivity in cyanine dye synthesis (78% yield)
5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde Chloro, methyl, phenyl on pyrazole Melting point: 140–141°C; synthetic intermediate
1-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl on pyrazole; no chloro group Crystallographically characterized; antimicrobial applications
3-Chloro-4-(4-methylpyrazol-1-yl)benzaldehyde Chloro on benzaldehyde; methyl on pyrazole Predicted CCS (Ų): 145.3 ([M+H]+)
4-(Piperidin-1-yl)benzaldehyde Piperidinyl group on benzaldehyde Melting point: 61–64°C; low crystallinity
Key Observations:
  • Substituent Position and Reactivity: The position of the chloro group significantly impacts reactivity. For example, 4-(N,N-dimethylamino)benzaldehyde (electron-donating group) facilitates high-yield cyanine formation (78%) due to enhanced conjugation , whereas chloro substituents (electron-withdrawing) may reduce nucleophilicity but improve stability in harsh conditions.
  • Melting Points : Chloro and aromatic substituents (e.g., 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, m.p. 140–141°C) generally increase melting points compared to aliphatic analogs like 4-(piperidin-1-yl)benzaldehyde (m.p. 61–64°C), likely due to stronger intermolecular forces and reduced molecular flexibility .
  • Collision Cross Section (CCS) : The 3-chloro isomer (3-Chloro-4-(4-methylpyrazol-1-yl)benzaldehyde) exhibits a predicted CCS of 145.3 Ų for [M+H]+, suggesting a compact structure compared to bulkier analogs .

Crystallographic and Conformational Analysis

  • Conjugation Effects: In pyrazole derivatives, substituents like chloro and phenyl groups induce torsional angles between aromatic rings. For instance, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one exhibits dihedral angles of 18.23° (chlorophenyl) and 8.35° (phenyl) relative to the pyrazolone core, indicating moderate conjugation .
  • Bond Lengths : N–N and C=O bond lengths in pyrazolones (e.g., 1.38 Å and 1.23 Å, respectively) are consistent across analogs, suggesting minimal electronic perturbation from chloro substitution .

Biological Activity

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is an organic compound with the molecular formula C10H8ClN2O. It features a pyrazole ring attached to a benzaldehyde group, characterized by a chlorine atom at the para position of the benzaldehyde moiety. This unique structure suggests potential for various biological activities, making it a focus of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's ability to inhibit microbial growth may be linked to its structural components, particularly the presence of the pyrazole ring, which is known for its biological activity.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Similar pyrazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action may involve the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit mutant BRAF, an important target in melanoma treatment .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties . Research into related pyrazole compounds has revealed their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways . The anti-inflammatory effects could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The following table summarizes comparisons with structurally similar compounds:

Compound NameMolecular FormulaSimilarityKey Features
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehydeC10H7ClN2O0.79Similar pyrazole structure but different substitution
1-(4-Chlorophenyl)-1H-pyrazol-3-olC10H8ClN3O0.72Hydroxyl group present; potential for different activity
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acidC11H10ClN3O20.69Carboxylic acid group; affects solubility and reactivity

This table illustrates that while these compounds share some structural characteristics, variations in functional groups lead to differing chemical and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including:

  • Anticancer Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds similar to this compound showed significant antiproliferative effects, with IC50 values indicating potent activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Anti-inflammatory Activity : Research has demonstrated that certain pyrazole derivatives exhibit strong COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating their potential as anti-inflammatory agents .
  • Mechanistic Insights : Interaction studies have focused on how this compound interacts with various biological targets, suggesting that it may modulate enzyme activity or receptor binding, which is essential for understanding its therapeutic potential.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common synthetic method involves the nucleophilic aromatic substitution of a chlorinated benzaldehyde derivative with pyrazole or substituted pyrazoles. For example, 4-chlorobenzaldehyde or 2-chloro-4-nitrobenzaldehyde can be reacted with 1H-pyrazole under basic conditions to afford the target compound.

  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or similar inorganic bases
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Reflux conditions typically between 80–100°C
    • Stoichiometry: Molar ratio of aldehyde to pyrazole around 1:1.2 to ensure complete substitution
    • Purification: Flash chromatography or recrystallization to isolate pure product
  • Key Considerations:

    • Controlling reaction time and reagent addition rates is critical to prevent over-substitution or side reactions.
    • The presence of electron-withdrawing groups (e.g., nitro) on the benzaldehyde ring can facilitate substitution by increasing the electrophilicity of the aromatic carbon.

This method has been reported to yield the product with good selectivity and moderate to high yields, typically above 80% under optimized conditions.

Vilsmeier-Haack Formylation of Pyrazole Derivatives

An alternative synthetic pathway involves the regioselective formylation of pyrazole-containing intermediates using the Vilsmeier-Haack reaction, followed by oxidation steps to achieve the pyrazole aldehyde.

  • Step 1: Synthesis of Pyrazoline Intermediates

    • Chalcones are reacted with phenyl hydrazine derivatives to form 1,3,5-triarylpyrazolines.
    • Reflux in methanol for 6–9 hours leads to pyrazoline formation, which serves as a precursor.
  • Step 2: Vilsmeier-Haack Formylation

    • Phosphorus oxychloride (POCl3) is added dropwise to N,N-dimethylformamide (DMF) at 0°C.
    • The pyrazoline intermediate is then added, and the mixture is heated at 70°C for 4–7 hours.
    • After workup with saturated sodium carbonate, the formylated pyrazoline is isolated.
  • Step 3: Oxidation to Pyrazole Aldehyde

    • The pyrazoline aldehyde is oxidized to the corresponding pyrazole aldehyde using iodine (I2) in dimethyl sulfoxide (DMSO) at 120°C for 25–50 minutes.
    • This oxidation is chemoselective, preserving the formyl group and phenolic substituents intact.
    • Yields of this oxidation step range from 86% to 92%, indicating high efficiency.
  • Advantages:

    • This method allows regioselective formylation at the N-phenyl ring.
    • The iodine-mediated oxidation is environmentally friendly and avoids toxic reagents like lead tetraacetate.
    • The reaction conditions are mild and compatible with sensitive functional groups.
  • Representative Data:

Entry Product (4-(3,5-diaryl-1H-pyrazol-1-yl)benzaldehyde) Yield (%) Melting Point (°C) Substituents (R1, R2)
4a 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzaldehyde 89 189–191 H, H
4b 4-(3-(2-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)benzaldehyde 86 196–198 OMe, H
4c 4-(3-(2-chlorophenyl)-5-phenyl-1H-pyrazol-1-yl)benzaldehyde 88 209–211 Cl, H
4d 4-(3-phenyl-5-(2-chlorophenyl)-1H-pyrazol-1-yl)benzaldehyde 87 202–204 H, Cl

(Table adapted from research findings on pyrazole aldehyde synthesis).

Mechanochemical Chlorination of Pyrazoles

A recent green chemistry approach involves solvent-free mechanochemical chlorination of pyrazoles to introduce the 4-chloro substituent on the pyrazole ring, which can then be coupled with benzaldehyde derivatives.

  • Methodology:

    • Pyrazole substrates are mixed with trichloroisocyanuric acid (TCCA) and silica gel in a zirconium oxide milling vessel.
    • The mixture is subjected to high-frequency oscillation (30 Hz) in a shaker mill for 45–60 minutes.
    • The reaction mixture is extracted with dichloromethane and purified by filtration and washing with sodium thiosulfate solution to quench residual chlorine.
    • This method yields chlorinated pyrazoles with high efficiency (up to 82% yield).
  • Advantages:

    • Solvent-free and environmentally benign.
    • Avoids use of hazardous chlorinating reagents in solution.
    • Scalable and suitable for industrial applications.

Though this method primarily focuses on chlorination of pyrazoles, the chlorinated pyrazole products can be further functionalized to obtain 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Nucleophilic Aromatic Substitution 4-Chlorobenzaldehyde, Pyrazole, K2CO3 Reflux in DMF/THF, 80–100°C 80–90 Straightforward, scalable Side reactions possible
Vilsmeier-Haack Formylation + Iodine Oxidation POCl3, DMF, I2, DMSO 0–70°C for formylation; 120°C for oxidation 86–92 Regioselective, mild, eco-friendly Multi-step, requires intermediate isolation
Mechanochemical Chlorination Pyrazole, TCCA, silica gel Shaker mill, 30 Hz, 45–60 min ~82 Solvent-free, green chemistry Requires specialized equipment

Research Findings and Notes

  • The Vilsmeier-Haack reaction is highly regioselective for formylation on the N-phenyl ring of pyrazolines, even in the presence of electron-donating groups like methoxy or phenolic hydroxyls.

  • Iodine-mediated oxidation offers a clean and efficient route to convert pyrazolines to pyrazoles without affecting sensitive aldehyde functionalities, providing high yields and preserving structural integrity.

  • Mechanochemical chlorination represents an innovative, solvent-free chlorination method that aligns with green chemistry principles and can be integrated into multi-step syntheses of chloropyrazole derivatives.

  • Analytical characterization of the final compounds typically involves NMR (¹H and ¹³C), IR spectroscopy (notably aldehyde C=O stretch near 1700 cm⁻¹), mass spectrometry, and melting point determination to confirm purity and structure.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzaldehyde and 4-chloro-1H-pyrazole. A common protocol involves refluxing the reactants in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This promotes the substitution of the pyrazole nitrogen at the benzaldehyde's para position. The reaction is monitored by TLC, and the product is isolated via solvent evaporation and recrystallization .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and aromatic/pyrazole ring signals.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z ≈ 241.07) validate the molecular formula (C₁₀H₇Cl₂N₂O).
  • X-ray Crystallography: Used to resolve crystal packing and confirm substituent positions (if single crystals are obtained) .

Q. What are the primary chemical reactions this compound undergoes?

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
  • Reduction: The aldehyde reduces to a primary alcohol with NaBH₄ or LiAlH₄.
  • Substitution: Chloro groups undergo nucleophilic substitution with amines or thiols in basic media .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Reaction optimization involves:

  • Solvent Screening: Testing polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics.
  • Catalysis: Exploring phase-transfer catalysts to improve pyrazole activation.
  • Continuous Flow Reactors: Implementing flow chemistry for better heat/mass transfer and scalability .

Q. How do contradictory biological activity results arise, and how can they be resolved?

Discrepancies in enzyme inhibition studies may stem from:

  • Impurity Profiles: Trace solvents or unreacted starting materials can interfere with assays. Use HPLC or GC-MS to verify purity.
  • Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO) affect binding kinetics. Standardize protocols across replicates.
  • Structural Analogues: Confirm the absence of regioisomers (e.g., 2-chloro vs. 4-chloro derivatives) via 2D NMR .

Q. What computational methods are suitable for predicting the compound’s enzyme-binding modes?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., GROMACS).
  • QSAR Models: Correlate substituent effects (e.g., Cl position) with inhibitory activity .

Q. How does the chloro substituent influence electronic properties and reactivity?

  • Electron-Withdrawing Effect: The para-chloro group decreases electron density at the benzaldehyde ring, directing electrophilic attacks to meta positions.
  • Steric Effects: Minimal steric hindrance allows pyrazole rotation, confirmed by variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.